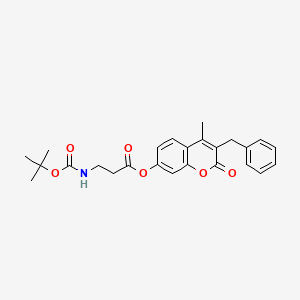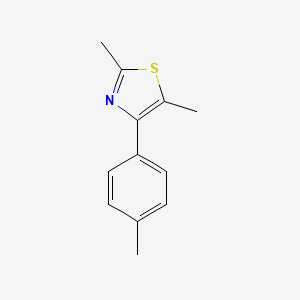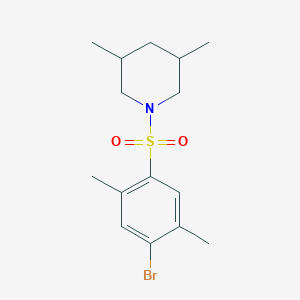![molecular formula C22H19Cl2NO3 B15108759 6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one](/img/structure/B15108759.png)
6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a benzylpiperidyl group at position 2, and a carbonyl group at position 4 on the chromen-4-one backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,8-dichlorochromone.
Formation of Benzylpiperidyl Intermediate: The benzylpiperidyl group is introduced through a nucleophilic substitution reaction using 4-benzylpiperidine.
Coupling Reaction: The final step involves coupling the benzylpiperidyl intermediate with the 6,8-dichlorochromone under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromones.
科学研究应用
6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
6,8-Dichloro-2-{[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-4-one: Similar structure with a methoxyphenyl group instead of a benzyl group.
6,8-Dichloro-2-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one: Contains a methylpropenyl group instead of a benzyl group.
Uniqueness
6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylpiperidyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C22H19Cl2NO3 |
|---|---|
分子量 |
416.3 g/mol |
IUPAC 名称 |
2-(4-benzylpiperidine-1-carbonyl)-6,8-dichlorochromen-4-one |
InChI |
InChI=1S/C22H19Cl2NO3/c23-16-11-17-19(26)13-20(28-21(17)18(24)12-16)22(27)25-8-6-15(7-9-25)10-14-4-2-1-3-5-14/h1-5,11-13,15H,6-10H2 |
InChI 键 |
IAEMWQJSLQBPGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B15108678.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B15108681.png)
![Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-](/img/structure/B15108683.png)
![(5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15108698.png)

![Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate](/img/structure/B15108718.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15108725.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B15108733.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B15108734.png)
![4-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B15108746.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate](/img/structure/B15108748.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid](/img/structure/B15108779.png)
